4-Chloro-2-methylbenzo[d]oxazole
Description
4-Chloro-2-methylbenzo[d]oxazole is a heterocyclic aromatic compound featuring a fused benzene and oxazole ring system. The oxazole moiety contains a methyl group at the 2-position and a chlorine atom at the 4-position (Figure 1). This substitution pattern distinguishes it from other benzo[d]oxazole derivatives, which may vary in substituent type (e.g., halogens, alkyl, aryl) and position. The chlorine atom introduces electron-withdrawing effects, while the methyl group contributes steric and electron-donating properties, collectively influencing reactivity and biological interactions .
Properties
Molecular Formula |
C8H6ClNO |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
4-chloro-2-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6ClNO/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 |
InChI Key |
UBFFFAXMQZYDAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=CC=C2Cl |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 4-chloro-2-methylbenzo[d]oxazole exhibit various biological activities, including:
- Antimicrobial Properties : Compounds derived from this compound have shown potential against a range of microbial pathogens.
- Anticancer Activity : Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation, particularly in human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines .
- Anti-inflammatory Effects : The compound has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. Molecular docking studies reveal significant binding affinity, suggesting its utility in designing anti-inflammatory drugs .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods:
- Microwave-Assisted Synthesis : This method enhances reaction yields and selectivity for organic transformations, allowing for rapid synthesis under mild conditions .
- Catalytic Methods : Recent advancements include the use of magnetic solid acid nanocatalysts, which facilitate high-yield syntheses while maintaining environmental sustainability .
Case Studies and Research Findings
Several studies have explored the applications of this compound in drug development:
- Alzheimer’s Disease Research : Compounds based on this structure have been evaluated for their acetylcholinesterase inhibitory activity, showing promise as potential treatments for cognitive decline associated with Alzheimer’s disease .
| Study | Findings | Implications |
|---|---|---|
| In vitro assays on cancer cell lines | Significant cytotoxic activity observed | Potential for anticancer drug development |
| Molecular docking studies | Strong interaction with COX-2 enzyme | Development of anti-inflammatory agents |
| Acetylcholinesterase inhibition assays | Promising results for Alzheimer’s treatment | Lead compounds for cognitive enhancement |
Comparison with Similar Compounds
Structural and Positional Comparison with Analogues
Key structural analogues of 4-Chloro-2-methylbenzo[d]oxazole include:
- 5-Chloro-2-methylbenzo[d]oxazole : Chlorine at the 5-position instead of 4, altering electronic distribution .
- 4-Bromo-2-methylbenzo[d]oxazole : Bromine replaces chlorine, increasing steric bulk and polarizability .
- 2-(4-Bromophenyl)benzo[d]oxazole : Aryl substitution at the 2-position, enhancing π-conjugation .
- 5-Methylbenzo[d]oxazole derivatives : Methyl at the 5-position, improving bioactivity compared to unsubstituted analogues .
Positional isomerism significantly impacts properties. For instance, 5-substituted derivatives exhibit distinct electronic and steric effects compared to 4-substituted isomers due to proximity to the oxazole nitrogen .
Reactivity and Physicochemical Properties
Global reactivity descriptors (Table 5, ) for oxazole derivatives reveal:
- HOMO-LUMO Gap : Chlorine’s electron-withdrawing effect reduces the energy gap compared to methyl, increasing chemical reactivity.
- Electrophilicity Index (ω) : Chlorinated derivatives exhibit higher ω values, favoring electrophilic interactions.
- Chemical Potential (μ): Methyl groups elevate μ, enhancing nucleophilic attack susceptibility.
These properties suggest this compound may exhibit intermediate reactivity, balancing electron withdrawal (Cl) and donation (CH₃) .
Structure-Activity Relationship (SAR) Insights
SAR studies emphasize:
- Methyl Groups : Enhance lipophilicity and target binding, as seen in 5-methyl derivatives .
- Halogen Positioning : Chlorine at the 4-position may optimize electronic effects without steric hindrance, unlike 5-position .
- Hybrid Derivatives : Combining oxazole with imidazole or sulfonamide moieties (e.g., compound 13) improves specificity .
Preparation Methods
Reaction Mechanism and Catalytic System
The palladium acetate-catalyzed synthesis of 4-chloro-2-methylbenzo[d]oxazole involves C–H activation and intramolecular cyclization. Using N-(4-chlorophenyl)acetamide as the substrate, Pd(OAc)₂ (10 mol%) and Cs₂CO₃ (2 equiv) in DMF at 120°C for 24 hours facilitate the formation of the benzoxazole core. The mechanism proceeds via:
-
Oxidative Addition : Pd⁰ inserts into the C–Cl bond, forming a Pd(II) intermediate.
-
C–H Activation : The palladium center activates the ortho C–H bond of the acetamide group.
-
Reductive Elimination : Intramolecular cyclization releases the product and regenerates the catalyst.
This method is distinguished by its high regioselectivity and tolerance for electron-withdrawing groups.
Experimental Protocol and Optimization
Typical Procedure :
-
Substrate : N-(4-chlorophenyl)acetamide (1.0 mmol)
-
Catalyst : Pd(OAc)₂ (0.1 mmol)
-
Base : Cs₂CO₃ (2.0 mmol)
-
Solvent : DMF (3 mL)
-
Conditions : 120°C, 24 h under N₂ atmosphere
Purification via silica gel chromatography (n-hexane/EtOAc, 10:1) yields 81% of this compound as a white solid. Key optimization factors include:
-
Base Selection : Cs₂CO₃ outperforms K₂CO₃ or NaOAc due to enhanced solubility and basicity.
-
Temperature : Reactions below 100°C result in incomplete conversion.
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.34 (d, J = 8.0 Hz, 1H), 7.27 (d, J = 7.9 Hz, 1H), 7.18 (t, J = 8.0 Hz, 1H), 2.63 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ 164.6 (C=N), 151.5 (C–O), 139.2 (C–Cl), 124.9–108.9 (aromatic carbons), 14.6 (CH₃).
Iron-Catalyzed Domino C–N/C–O Coupling
Substrate Scope and Limitations
Iron(III) oxide (Fe₂O₃) catalyzes the domino coupling of benzamides with 1,2-dibromobenzene to form benzoxazoles. For 4-chloro-2-methyl derivatives, the reaction requires:
-
Substrate : 4-chloro-N-methylbenzamide
-
Catalyst : Fe₂O₃ (20 mol%)
-
Ligand : DMEDA (20 mol%)
This method achieves moderate yields (35–40%) due to competing decomposition pathways. The methyl group at position 2 is introduced via the N-methylbenzamide precursor, while chlorine is retained from the starting material.
Comparative Analysis with Palladium Catalysis
| Parameter | Pd-Catalyzed Method | Fe-Catalyzed Method |
|---|---|---|
| Yield | 81% | 35% |
| Reaction Time | 24 h | 48 h |
| Catalyst Cost | High | Low |
| Functional Group Tolerance | Broad | Limited |
The iron system’s lower efficiency stems from slower C–H activation and side reactions involving the dibromobenzene coupling partner.
Carboxylic Acid-Based [3 + 2] Cycloaddition
Advantages Over Cyclization Routes
-
Step Economy : Avoids pre-functionalized amides.
-
Mild Conditions : Operates at lower temperatures than Pd- or Fe-catalyzed methods.
Comparative Evaluation of Synthetic Routes
Efficiency and Practicality
Palladium Catalysis remains the most robust method for large-scale synthesis, despite reliance on precious metals. Iron Catalysis offers cost benefits but requires further development to improve yields. Cycloaddition Approaches show promise for structural diversification but lack experimental validation for the target compound.
Recommendations for Industrial Application
-
Catalyst Recycling : Implement Pd recovery systems to offset costs.
-
Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) in Pd-catalyzed reactions.
-
Flow Chemistry : Explore continuous-flow setups to enhance iron-catalyzed reaction kinetics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Chloro-2-methylbenzo[d]oxazole, and how do reaction conditions influence yield?
- Answer : Two primary methods are widely used:
- Van Leusen's Oxazole Synthesis : Reacting aromatic aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux (70°C, 3 hours), followed by extraction and crystallization. This method is versatile for introducing substituents on the oxazole ring .
- Palladium-Catalyzed Cyclization : Direct synthesis from N-phenylacetamides using Pd(OAc)₂ as a catalyst. For example, this compound (2b) was synthesized with a 68% yield, characterized by NMR (δ 2.40 ppm for methyl) and IR spectroscopy (1620 cm⁻¹ for C=N stretching) .
- Key Considerations : Solvent choice (e.g., methanol vs. DMSO), catalyst loading, and reaction time significantly affect yield. Van Leusen's method requires careful pH control during workup, while palladium catalysis demands inert conditions to prevent catalyst deactivation.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR to identify methyl (δ ~2.4 ppm) and aromatic protons (δ 7.04–7.35 ppm for benzo[d]oxazole) .
- IR Spectroscopy : Confirm C-Cl (743 cm⁻¹) and oxazole C=N (1620 cm⁻¹) stretches .
- X-ray Crystallography : Resolve bond angles and intermolecular interactions (e.g., halogen bonding in cocrystals with perfluorinated iodobenzenes) .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 168.0653 for C₈H₆ClNO) .
Advanced Research Questions
Q. What computational methods are suitable for studying the thermodynamic stability of metal complexes involving this compound?
- Answer : Density Functional Theory (DFT) is optimal for evaluating:
- Thermodynamic Parameters : ΔG°, ΔH°, and ΔS° for Pt(II) complexes (e.g., cis-[PtCl₂(dmso)₂] with benzoxazole ligands), which correlate with experimental stability trends .
- Electrostatic Potential Mapping : Identify electron-rich sites (e.g., oxazole nitrogen) prone to halogen bonding with perfluorinated iodobenzenes .
- Basis Sets : Use LANL2DZ for Pt atoms and 6-31G* for lighter atoms to balance accuracy and computational cost .
Q. How does structural modification of this compound impact its biological activity, and what SAR insights exist?
- Answer : Modifications at the methyl or chloro positions alter bioactivity:
- VEGFR-2 Inhibition : Substituting the methyl group with bulkier alkyl chains reduces steric hindrance, enhancing binding affinity .
- Aquaporin-4 (AQP4) Targeting : Replacing the chloro group with –CF₃ improves hydrophobic interactions in AQP4's pore region, as shown in docking studies .
- SAR Guidelines : Electron-withdrawing groups (e.g., –Cl) stabilize the oxazole ring, while electron-donating groups (e.g., –OCH₃) enhance π-π stacking with protein residues .
Q. What mechanistic insights explain the reactivity of this compound in cycloaddition reactions?
- Answer : The oxazole ring exhibits dual reactivity:
- Diels-Alder Reactions : Acts as a diene due to conjugated π-electrons. Reactivity is enhanced by electron-donating substituents (e.g., methyl) at C2, lowering the LUMO energy .
- Nucleophilic Attack : The C2 position (adjacent to nitrogen) is susceptible to nucleophiles, forming intermediates for imidazoline or triazole derivatives. Ag⁺ coordination polarizes the isocyanide, steering selectivity toward 2-imidazoline formation .
Methodological Notes
- Contradictions in Evidence : While emphasizes halogen bonding in cocrystals, highlights Pt(II) coordination via nitrogen. Researchers must validate dominant interactions contextually (e.g., pH, solvent).
- Data Gaps : Limited in vivo toxicity data exist for halogenated oxazoles; prioritize Ames tests and hepatocyte assays before biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
